[1-Deaminopenicillamine, 4-valine, 8-D-arginine]-vasopressin, commonly known as dPVDAVP, is a synthetic analogue of the naturally occurring peptide hormone arginine-vasopressin (AVP). [, , , , ] It serves as a potent and specific antagonist of AVP, particularly targeting its vasoconstrictor effects. [, , ] dPVDAVP is a valuable pharmacological tool used to investigate the role of AVP in various physiological and pathological conditions, especially in cardiovascular regulation. [, ]
Dpvdavp is synthesized in laboratories and does not occur naturally. It is classified as a vasopressin analog, specifically targeting the V2 receptor subtype, which is responsible for promoting water reabsorption in the renal collecting ducts. This classification places Dpvdavp within a broader category of drugs used to manage fluid balance and treat conditions associated with vasopressin deficiency.
The synthesis of Dpvdavp involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent systems, and reaction times, are critical for optimizing yield and activity.
Dpvdavp's molecular formula is typically represented as CHNOS. Its structure features a cyclic arrangement that mimics the disulfide bond found in natural vasopressin. Key structural characteristics include:
The molecular weight of Dpvdavp is approximately 420.54 g/mol, which is relevant for pharmacokinetic studies.
The primary chemical reactions involving Dpvdavp include:
Understanding these reactions is critical for predicting the pharmacological behavior of Dpvdavp in clinical settings.
Dpvdavp acts by selectively binding to V2 receptors located in the renal collecting ducts. This binding triggers a signaling pathway involving adenylate cyclase activation, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels facilitate the insertion of aquaporin-2 channels into the apical membrane of kidney cells, enhancing water reabsorption from urine back into the bloodstream.
This mechanism results in concentrated urine production and reduced urine volume, making Dpvdavp effective for treating conditions characterized by excessive urination.
Dpvdavp has several significant applications in medical science:
CAS No.: 2281-22-3
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0